molecular formula C15H14ClF3N4O2S B2427114 1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2097865-19-3

1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2427114
CAS No.: 2097865-19-3
M. Wt: 406.81
InChI Key: FDEDFQMRJAYSQB-UHFFFAOYSA-N
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Description

1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C15H14ClF3N4O2S and its molecular weight is 406.81. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-4-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4O2S/c16-13-4-3-11(5-12(13)15(17,18)19)26(24,25)22-6-10(7-22)23-8-14(20-21-23)9-1-2-9/h3-5,8-10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEDFQMRJAYSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClF3N4O4SC_{12}H_{11}ClF_3N_4O_4S, with a molecular weight of approximately 357.73 g/mol. The structure features a triazole ring linked to an azetidine moiety and a sulfonyl group that enhances its biological activity.

Antimicrobial Activity

1,2,3-Triazoles are known for their broad-spectrum antimicrobial properties. Studies have demonstrated that compounds containing the triazole ring exhibit significant activity against various pathogens. For instance:

  • Antibacterial Activity : Triazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
  • Antifungal Activity : The compound's structural features suggest potential antifungal activity, particularly against strains resistant to conventional antifungal agents.

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation through several mechanisms:

  • Apoptosis Induction : Studies have reported that compounds similar to this triazole can induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio .
  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways, such as the epidermal growth factor receptor (EGFR), thus preventing tumor growth and metastasis .

A notable study highlighted the cytotoxic effects of triazole hybrids on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitrogen atoms in the triazole ring play a crucial role in enzyme-inhibitor interactions, particularly with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
  • Molecular Interactions : The compound can form hydrogen bonds and hydrophobic interactions with various biological targets, enhancing its bioavailability and therapeutic efficacy .

Case Study 1: Antitrypanosomal Activity

A recent study evaluated the antitrypanosomal potential of triazole derivatives, reporting that certain analogs exhibited IC50 values significantly lower than traditional treatments like Benznidazole (Bz). These findings suggest that modifications to the triazole structure can enhance efficacy against Trypanosoma cruzi, the causative agent of Chagas disease .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that the compound exhibited potent cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 1.27 µM against MCF-7 cells at 48 hours post-treatment. This highlights its potential as a lead candidate for developing new anticancer therapies .

Data Summary Table

Biological ActivityMechanism of ActionIC50 Values
AntimicrobialDisruption of cell wall synthesisVaries by pathogen
AnticancerApoptosis induction; kinase inhibition1.27 µM (MCF-7)
AntitrypanosomalTargeting T. cruzi viability10 to 100 times Bz

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting growth .

2. Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the stabilization of microtubules and modulation of signaling pathways involved in cell proliferation . The specific compound discussed may enhance these effects due to its unique substituents.

3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of triazole compounds, particularly in models of neurodegenerative diseases like Alzheimer's. The ability of these compounds to penetrate the blood-brain barrier allows them to exert protective effects on neuronal health by stabilizing microtubules and reducing tau pathology .

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, a series of triazole derivatives were synthesized and tested against MRSA and other resistant strains. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A study involving various cancer cell lines revealed that the incorporation of the triazole ring into the compound enhanced its cytotoxicity compared to non-triazole analogs. The mechanism was linked to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Click Chemistry : React an azide-functionalized azetidine with a cyclopropane-bearing alkyne under Cu(I) catalysis to form the 1,2,3-triazole core .

Sulfonylation : Introduce the 4-chloro-3-(trifluoromethyl)phenyl sulfonyl group using sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) .
Key Considerations :

  • Purity of intermediates should be verified via TLC or HPLC.
  • Reaction yields vary with solvent polarity (e.g., DMF vs. THF) and temperature (typically 60–80°C).
StepMethodYield (%)Conditions
Triazole FormationClick Chemistry70–85CuSO₄·5H₂O, Sodium Ascorbate, RT, 12h
SulfonylationNucleophilic Substitution60–75Pyridine, 0°C → RT, 6h

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify protons and carbons in the azetidine, triazole, and cyclopropyl moieties. The sulfonyl group causes deshielding (~δ 7.5–8.5 ppm for aromatic protons) .
  • ¹⁹F NMR : Confirm trifluoromethyl group integration (~δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl and F .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

Q. How to resolve contradictions in crystallographic data for sulfonyl-containing heterocycles?

  • Methodological Answer : Use SHELXL for refinement:
  • Input experimental data (XRD) and apply restraints for disordered sulfonyl or trifluoromethyl groups .
  • Validate with R-factor convergence (<5%) and check for hydrogen bonding networks (e.g., triazole N–H⋯O=S interactions) .
  • Compare with similar structures in the Cambridge Structural Database (CSD) to identify systematic errors .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the triazole-azetidine core?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., sulfonyl group electron-withdrawing properties) .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. The triazole ring often acts as a π-acceptor .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior.

Q. What strategies address low yields in sulfonylation reactions?

  • Methodological Answer :
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride activation .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 6h) and improve yields by 10–15% under controlled dielectric heating .
  • Byproduct Analysis : Monitor via LC-MS for hydrolysis products (e.g., sulfonic acids) and adjust stoichiometry.

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace cyclopropyl with other groups (e.g., methyl, phenyl) and evaluate cytotoxicity .
  • Target Binding Assays : Use fluorescence polarization to measure affinity for enzymes (e.g., kinases) influenced by the sulfonyl group’s hydrogen-bonding capacity .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes, focusing on triazole ring oxidation susceptibility .

Data Contradiction Analysis

Q. Why do crystallographic and computational bond lengths differ for the triazole ring?

  • Methodological Answer :
  • Experimental vs. Theoretical : XRD measures electron density, while DFT calculates equilibrium geometries. Discrepancies >0.05 Å suggest lattice packing effects .
  • Thermal Motion : High ADPs (Atomic Displacement Parameters) for trifluoromethyl groups may distort bond lengths .

Tables for Key Data

Q. Table 1: Comparative Yields for Sulfonylation Methods

MethodCatalystSolventYield (%)
Conventional HeatingPyridineDCM60
Microwave-AssistedDMAPTHF75
Flow ChemistryNoneMeCN68

Q. Table 2: ¹H NMR Shifts for Key Protons

Groupδ (ppm)Multiplicity
Triazole C–H7.8–8.2Singlet
Cyclopropyl CH₂1.2–1.5Multiplet
Aromatic (Sulfonyl)7.6–8.0Doublet

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